An In-depth Technical Guide to 3-(5-Methylfuran-2-yl)propanoic Acid (CAS 1456-08-2)
An In-depth Technical Guide to 3-(5-Methylfuran-2-yl)propanoic Acid (CAS 1456-08-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 3-(5-Methylfuran-2-yl)propanoic acid is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation development.
| Property | Value | Source(s) |
| CAS Number | 1456-08-2 | |
| Molecular Formula | C₈H₁₀O₃ | |
| Molecular Weight | 154.16 g/mol | |
| Melting Point | 61-62 °C | |
| Boiling Point | 108 °C at 3.5 Torr | |
| pKa (Predicted) | 4.51 ± 0.10 | |
| Density (Predicted) | 1.163 ± 0.06 g/cm³ |
Spectroscopic Profile (Predicted)
Due to the absence of publicly available experimental spectra, this section provides a predicted spectroscopic profile based on the chemical structure of 3-(5-Methylfuran-2-yl)propanoic acid. This information can serve as a preliminary guide for characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.
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-COOH Proton: A broad singlet, typically downfield, in the region of 10-13 ppm.
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Furan Protons: Two doublets in the aromatic region (around 6-7 ppm), corresponding to the two protons on the furan ring. Their coupling constant would be characteristic of cis-protons on a furan ring.
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Propanoic Acid Chain Protons: Two triplets in the aliphatic region (around 2-3 ppm), corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain. The methylene group adjacent to the furan ring would be slightly more downfield than the one adjacent to the carboxylic acid group.
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Methyl Protons: A singlet in the upfield region (around 2.0-2.5 ppm), corresponding to the methyl group attached to the furan ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would show eight distinct signals, one for each carbon atom in the unique chemical environments.
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Carbonyl Carbon (-COOH): The most downfield signal, typically in the range of 170-180 ppm.
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Furan Carbons: Four signals in the aromatic region (around 100-160 ppm). The carbon bearing the methyl group and the carbon bearing the propanoic acid chain would be the most downfield of the furan carbons.
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Propanoic Acid Chain Carbons: Two signals in the aliphatic region (around 20-40 ppm).
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Methyl Carbon: The most upfield signal, typically in the range of 10-20 ppm.
IR (Infrared) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-O Stretch (Carboxylic Acid): An absorption band in the region of 1210-1320 cm⁻¹.
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C-H Stretch (Aliphatic and Aromatic): Absorption bands just below and above 3000 cm⁻¹.
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C=C Stretch (Furan Ring): Absorption bands in the region of 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 154. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid chain.
Synthesis and Manufacturing
Caption: Plausible synthetic workflow for 3-(5-Methylfuran-2-yl)propanoic acid.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(5-Methylfuran-2-yl)acrylic acid
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To a solution of 5-methyl-2-furaldehyde in pyridine, add malonic acid.
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Add a catalytic amount of piperidine and heat the reaction mixture under reflux.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry to obtain 3-(5-methylfuran-2-yl)acrylic acid.
Step 2: Synthesis of 3-(5-Methylfuran-2-yl)propanoic acid
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Dissolve the 3-(5-methylfuran-2-yl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.
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Monitor the reaction by TLC or by the cessation of hydrogen uptake.
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Once the reaction is complete, filter the catalyst through a pad of Celite.
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Evaporate the solvent under reduced pressure to yield the crude product.
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Purify the product by recrystallization or column chromatography.
Applications and Research Directions
Derivatives of furan-containing carboxylic acids have shown promise in various fields, suggesting potential avenues for the application of 3-(5-Methylfuran-2-yl)propanoic acid.
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Antimicrobial Agents: A study on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. This suggests that 3-(5-Methylfuran-2-yl)propanoic acid could serve as a scaffold for the development of new antimicrobial agents.
Caption: Potential research applications of the core compound.
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Pharmaceutical Intermediates: The furan ring is a common feature in many approved drugs. This compound can be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
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Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas and are used in the food and fragrance industries. The specific organoleptic properties of this compound would need to be evaluated.
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Materials Science: Furan-based polymers are being explored as renewable alternatives to petroleum-based plastics. Carboxylic acid functionalized furans can be used as monomers in the synthesis of polyesters and polyamides.
Safety and Handling
Based on available safety data for similar compounds, 3-(5-Methylfuran-2-yl)propanoic acid should be handled with care in a well-ventilated area. It is predicted to be an irritant to the skin, eyes, and respiratory system.
General Precautions:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water.
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Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
3-(5-Methylfuran-2-yl)propanoic acid is a furan derivative with potential applications in medicinal chemistry, materials science, and other areas of chemical research. This guide has provided a comprehensive overview of its known physicochemical properties, a predicted spectroscopic profile to aid in its characterization, a plausible synthetic route, and a discussion of its potential applications. As with any chemical compound, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
References
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]
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3-(5-Methylfuran-2-yl)propanoic acid (C8H10O3). PubChemLite. [Link]
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3-(5-Methyl-furan-2-yl)-propionic acid. Oakwood Chemical. [Link]
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3-(5-Methylfuran-2-yl)propanoic acid. LookChem. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025). ResearchGate. [Link]
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3-(5-Methyl-2-furanyl)-2-propenoic acid. PubChem. [Link]
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low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]
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Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
